molecular formula C6H6N4O B13123456 5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine

5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine

Cat. No.: B13123456
M. Wt: 150.14 g/mol
InChI Key: YBMSJZVOFCGNSK-UHFFFAOYSA-N
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Description

5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a methoxy group attached at the 5-position. The unique structure of 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the annulation of the triazole ring to the pyridine ring. One common method is the diazotization of 2,3-diaminopyridines or their N-substituted analogs, followed by cyclization to form the triazole ring . Another approach involves the use of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes, which react with various cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine .

Industrial Production Methods

Industrial production methods for 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can produce a variety of functionalized triazolopyridines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1H-[1,2,3]triazolo[4,5-b]pyridine: Lacks the methoxy group at the 5-position.

    5-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine: Contains a bromine atom instead of a methoxy group.

    5-Amino-3H-[1,2,3]triazolo[4,5-b]pyridine: Features an amino group at the 5-position.

Uniqueness

The presence of the methoxy group in 5-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-methoxy-2H-triazolo[4,5-b]pyridine

InChI

InChI=1S/C6H6N4O/c1-11-5-3-2-4-6(7-5)9-10-8-4/h2-3H,1H3,(H,7,8,9,10)

InChI Key

YBMSJZVOFCGNSK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NNN=C2C=C1

Origin of Product

United States

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